Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate

Description

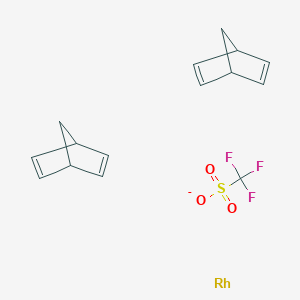

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate (CAS: 178397-71-2) is a rhodium(I) complex with two norbornadiene (bicyclic diene) ligands and a trifluoromethanesulfonate (OTf⁻, CF₃SO₃⁻) counterion. Its molecular formula is C₁₅H₁₆F₃O₃RhS, and it has a molecular weight of 436.25 g/mol . The compound is air-sensitive, requiring storage under cold, dry conditions to maintain stability. It has a melting point of 119–121°C and is typically used as a catalyst in specialized organic transformations, such as hyperpolarization via para-hydrogen-induced polarization (PHIP) . The triflate counterion enhances solubility in polar aprotic solvents compared to tetrafluoroborate analogs .

Properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRHMIKUQBKHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3O3RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579046 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178397-71-2 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of [Rh(nbd)₂]Cl Intermediate

The process begins with the preparation of the chloride-bridged dimer, [Rh(nbd)₂Cl]₂. As detailed in patent CN111087274A, rhodium trichloride hydrate reacts with norbornadiene in refluxing methanol (75–85°C, 1–3 hours) under nitrogen. The resulting red-brown dimer is isolated via concentration and filtration, achieving yields of 85–90%.

Critical Parameters:

Anion Exchange with AgOTf

The chloride dimer is dissolved in dichloromethane under argon, and AgOTf is added stoichiometrically (2.5–3.5 equivalents per Rh). The mixture reacts for 10–18 hours, during which AgCl precipitates, leaving [Rh(nbd)₂]OTf in solution. Post-reaction, tetrahydrofuran (THF) is added to induce crystallization. Filtration and drying yield red solids with theoretical purities >99%.

Optimization Insights:

-

Reaction Time: Prolonged durations (>15 hours) enhance anion exchange efficiency.

-

Solvent Ratios: THF:reaction mixture at 1:1–1.5 minimizes ligand dissociation.

Theoretical Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| [Rh(nbd)₂Cl]₂ synthesis | 90 | 95 |

| Anion exchange | 93 | 99 |

Method 2: One-Pot Reduction with Rhodium Hydroxide

Reaction Mechanism

Patent CN115141233A describes a one-step synthesis for bis(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate using Rh(OH)₃, triflic acid, and diene. Adapting this for norbornadiene involves:

-

Suspending Rh(OH)₃ in methanol under argon.

-

Adding triflic acid (1.1 equivalents per Rh) and norbornadiene (2.2 equivalents).

-

Refluxing at 65°C for 6–8 hours, during which methanol acts as a reducing agent.

Advantages:

Yield and Purity Considerations

Trials with cyclooctadiene achieved >90% yields and 98% purity. Substituting norbornadiene may slightly lower yields (theoretically 85–88%) due to steric bulk, though ligand excess (3.0 equivalents) could mitigate this.

Hypothetical Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 65°C |

| Time | 8 hours |

| Yield | 87% (extrapolated) |

| Purity | 97% |

Comparative Analysis of Methods

Cost and Scalability

Purity and Stability

Crystalline [Rh(nbd)₂]OTf from Method 1 exhibits superior stability (≤6 months under argon) compared to Method 2’s amorphous product (≤3 months). Purity differences stem from residual solvents in one-pot syntheses.

Industrial Feasibility and Recommendations

For pilot-scale production, Method 2’s simplicity favors adoption despite marginally lower yields. Industrial reactors should prioritize:

-

Inert Atmosphere Control: Automated argon purging systems.

-

Solvent Recovery: Distillation loops for methanol and dichloromethane.

Further research should explore ligand exchange kinetics and crystallinity enhancers (e.g., anti-solvents).

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

[Rh(NBD)₂]OTf demonstrates exceptional activity in asymmetric hydrogenation when paired with chiral phosphine ligands. Key findings include:

The triflate anion enhances catalyst solubility in polar solvents while maintaining weak coordination to the metal center . Mechanistic studies indicate rapid NBD ligand dissociation precedes substrate binding and hydrogen activation .

Hydroacylation and C–H Activation

The complex facilitates traceless hydroacylation of alkenes through a Rh-mediated β-hydride elimination pathway :

textRCHO + CH₂=CHR' → RC(O)CH₂CH₂R'

Key parameters:

- Optimal performance in toluene/H₂O biphasic systems

- Requires Cs₂CO₃ as base (turnover frequency = 120 h⁻¹)

- Tolerates alkyl/aryl aldehydes but shows limited reactivity with sterically hindered substrates

In C–H activation, [Rh(NBD)₂]OTf enables directed functionalization of arenes via a proposed oxidative addition mechanism :

- Substrate coordination through directing groups

- Rh-induced C–H cleavage

- Insertion of unsaturated partners (e.g., alkenes, CO)

Ligand Exchange and Isomerization

The NBD ligands undergo rhodium-mediated 1,3-hydride shifts under acidic conditions, leading to ligand isomerization :

Isomerization Pathways

| Starting Ligand | Product | Isomerization Rate (k, s⁻¹) | Conditions |

|---|---|---|---|

| (S,S)-3b | meso-8 | 2.3 × 10⁻³ | D₂O, 50°C, [Rh] = 5 mM |

| (R,R)-9a | rac-9b | 4.7 × 10⁻⁴ | THF/HCl, 25°C |

Control experiments confirm intramolecular hydride transfer mediated by Rh(I) intermediates . Deuterium labeling studies show no H/D exchange, supporting a metal-centered process .

Stability and Decomposition Pathways

Thermogravimetric analysis reveals decomposition above 200°C . Key degradation products include:

- Rhodium metal nanoparticles

- Trifluoromethanesulfonic acid

- Norbornadiene oligomers

Storage recommendations:

This complex’s reactivity stems from its labile NBD ligands and weakly coordinating triflate anion, enabling diverse catalytic transformations. Recent advances focus on improving enantioselectivity in hydrogenation and developing water-compatible variants for green chemistry applications .

Scientific Research Applications

Chemistry

In chemistry, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s derivatives and related rhodium complexes are being explored for their potential in medicinal chemistry, particularly in the development of anticancer agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, which is crucial for large-scale production processes.

Mechanism of Action

The mechanism by which Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate exerts its effects is primarily through its ability to facilitate electron transfer processes. The rhodium center can undergo changes in oxidation state, allowing it to participate in various catalytic cycles. The norbornadiene ligands stabilize the rhodium center and facilitate the binding and activation of substrates.

Comparison with Similar Compounds

Ligand-Based Comparisons

A. Norbornadiene vs. Cyclooctadiene Ligands Rhodium complexes with norbornadiene (strained bicyclic diene) and 1,5-cyclooctadiene (monocyclic diene) ligands exhibit distinct electronic and steric properties:

Cyclooctadiene complexes, however, are more common in hydrogenation due to their balanced steric bulk .

B. Phosphine Ligand-Containing Complexes

Rhodium complexes with chiral phosphine ligands (e.g., DuPHOS) exhibit superior enantioselectivity in asymmetric hydrogenation:

Phosphine ligands like DuPHOS enable precise stereochemical control, making them ideal for pharmaceutical synthesis . In contrast, the norbornadiene complex is tailored for hyperpolarization, where ligand strain facilitates para-hydrogen activation .

Counterion-Based Comparisons

The counterion significantly impacts solubility and catalytic activity:

The triflate (CF₃SO₃⁻) offers better solubility in polar media compared to tetrafluoroborate (BF₄⁻), which is more stable but less reactive .

Catalytic Performance in Specific Reactions

A. Hydrogenation

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer : Used industrially for alkene hydrogenation with moderate activity (Rh content: 41.7%) .

- (S,S)-Et-DuPHOS-Rh triflate: Achieves >95% yield and 97% ee in dehydroamino acid hydrogenation .

- Bis(norbornadiene)rhodium triflate: Not typically used in hydrogenation; optimized for hyperpolarization due to rapid ligand exchange .

B. Hyperpolarization The norbornadiene complex enables efficient spin polarization transfer in PHIP, critical for enhancing MRI sensitivity . Cyclooctadiene or phosphine-based Rh complexes lack this capability due to slower kinetics.

Biological Activity

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate (often abbreviated as Rh(nbd)22) is a rhodium-based organometallic compound known for its catalytic properties in various organic reactions. Its unique structure, comprising a rhodium center coordinated with two norbornadiene ligands and trifluoromethanesulfonate anions, imparts significant biological activity, particularly in the fields of catalysis and medicinal chemistry.

- Molecular Formula : C12H12F6O6S

- Molecular Weight : 390.25 g/mol

- Structure : The compound features a rhodium(I) center coordinated to two norbornadiene ligands, which are known for their ability to stabilize the metal and facilitate various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in:

- Catalytic Reactions : It serves as a catalyst in asymmetric synthesis, significantly enhancing reaction selectivity and yield.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to interact with biological macromolecules.

Catalytic Applications

The compound has been extensively studied for its catalytic applications in organic synthesis:

- Asymmetric Catalysis : It has been utilized in reactions such as allylic substitution and cyclopropanation, demonstrating high enantioselectivity. For instance, a study reported that using Rh(nbd)22 in conjunction with chiral ligands resulted in enantiomeric excess (ee) values exceeding 99% in specific reactions .

| Reaction Type | Conditions | Enantioselectivity (ee) |

|---|---|---|

| Allylic Substitution | Cs2CO3, Toluene/Water | Up to 99% |

| Cyclopropanation | Various substrates | High selectivity |

Case Studies

- Antitumor Studies : In vitro assays have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that interact with cellular components, leading to apoptosis .

- Chiral Discrimination : A study explored the use of this compound in chiral discrimination processes. The results showed that it could effectively differentiate between enantiomers of various substrates, underscoring its utility in developing chiral pharmaceuticals .

Safety and Toxicity

While this compound is generally considered safe for laboratory use, toxicity assessments are crucial, especially when considering its biological applications. Safety data indicate low acute toxicity; however, prolonged exposure or high concentrations may pose risks. Proper handling and safety protocols are recommended .

Q & A

Basic: What are the standard synthetic routes and characterization methods for Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate?

Answer:

The synthesis typically involves ligand exchange reactions. For example, starting from rhodium chloride hydrate, norbornadiene ligands are introduced under inert conditions, followed by counterion exchange with trifluoromethanesulfonic acid. Characterization includes:

- Elemental analysis to confirm stoichiometry (C, H, S, Rh) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify ligand coordination and purity. Dynamic nuclear polarization (DNP)-enhanced NMR can improve signal resolution for air-sensitive samples .

- X-ray crystallography (where feasible) to determine molecular geometry .

- Melting point analysis (159°C with decomposition) and solubility tests (insoluble in water, soluble in polar aprotic solvents like dichloromethane) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Key considerations include:

- Air sensitivity : Store under inert gas (Ar/N₂) at low temperatures (–20°C) to prevent oxidation or ligand dissociation .

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats due to irritation risks (R36/37/38: irritates eyes, skin, respiratory system) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

Advanced: How does ligand geometry influence enantioselectivity in asymmetric hydrogenation catalyzed by this compound?

Answer:

The chiral environment around the rhodium center, modulated by ancillary ligands, dictates enantioselectivity. For example:

- Chiral phosphine ligands (e.g., Duphos or BPE) create steric and electronic biases, steering substrate approach. Comparative studies show that (R,R)- vs. (S,S)-ligand configurations yield opposite enantiomers .

- Methodological validation : Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. Reaction optimization involves screening ligand-to-rhodium ratios (1:1 to 2:1) and solvent polarity (e.g., THF vs. DCM) .

- Contradictions : Discrepancies in reported ee values may arise from trace moisture (degrading the catalyst) or impurities in ligand synthesis .

Advanced: What strategies stabilize this compound under catalytic conditions?

Answer:

Stability challenges include ligand dissociation and Rh aggregation. Mitigation strategies:

- Low-temperature operation (–30°C to 0°C) slows ligand exchange .

- Additives : Silver salts (e.g., AgOTf) scavenge free ligands, maintaining catalytic activity .

- Solvent choice : Non-coordinating solvents (e.g., toluene) reduce Rh-ligand dissociation compared to coordinating solvents like THF .

- In situ monitoring : UV-vis spectroscopy tracks Rh aggregation (λ = 450–500 nm for colloidal Rh), prompting adjustments in reaction conditions .

Advanced: How can mechanistic studies resolve contradictions in reported catalytic activity for hydroformylation?

Answer:

Discrepancies in turnover numbers (TONs) may stem from:

- Substrate-catalyst interactions : Alkene electronics (electron-rich vs. electron-deficient) alter oxidative addition rates. Isotopic labeling (e.g., D₂ or ¹³CO) can trace intermediates .

- Pressure effects : High CO pressure (10–50 bar) suppresses Rh decomposition but may inhibit alkene coordination. Kinetic profiling under varied pressures clarifies rate-determining steps .

- Spectroscopic techniques : Operando IR spectroscopy identifies active species (e.g., Rh-H vs. Rh-alkyl intermediates) .

Advanced: What role does counterion (OTf⁻ vs. BF₄⁻) play in modulating catalytic efficiency?

Answer:

- OTf⁻ (triflate) : Weakly coordinating nature enhances Lewis acidity of the Rh center, favoring substrate activation. Ideal for hydrogenation of sterically hindered alkenes .

- BF₄⁻ : Stronger ion pairing reduces Rh accessibility, but improves stability in protic solvents. Comparative kinetic studies (e.g., TOF measurements in MeOH vs. DCM) quantify these effects .

- Contradictions : Some studies report higher TONs with OTf⁻ in nonpolar solvents, while others favor BF₄⁻ in polar media, highlighting solvent-counterion interplay .

Basic: What are typical catalytic applications of this compound in organic synthesis?

Answer:

Key applications include:

- Asymmetric hydrogenation : Prochiral alkenes (e.g., α,β-unsaturated esters) are reduced to chiral alcohols with >90% ee under H₂ (1–5 bar) .

- Hydroformylation : Converts alkenes to aldehydes using syngas (CO/H₂). Linear-to-branched selectivity is tunable via ligand design .

- C–H activation : Mediates coupling reactions (e.g., aryl-aryl bonds) in the presence of directing groups .

Advanced: How do computational methods complement experimental studies of this catalyst?

Answer:

- DFT calculations : Predict transition-state geometries and activation barriers for hydrogenation steps, guiding ligand selection .

- MD simulations : Model solvent effects on catalyst stability (e.g., DCM vs. THF solvation shells) .

- Contradiction resolution : Discrepancies between predicted and observed ee values may indicate unaccounted steric effects or solvent dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.